![molecular formula C16H23NO4 B2443057 3-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid CAS No. 284493-61-4](/img/structure/B2443057.png)
3-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid, also known as Boc-Phe(4-Et)-OH, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential applications in drug development.
Scientific Research Applications
Synthesis and Chemical Properties
3-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid and its derivatives are extensively studied in synthetic organic chemistry for their roles in constructing complex molecules. These compounds serve as intermediates in the synthesis of various amino acid derivatives and peptides, which are crucial in pharmaceuticals and biochemical research. For example, (S)‐3‐(tert‐Butyloxycarbonylamino)‐4‐Phenylbutanoic Acid is utilized for ketone, diazo ketone, and carbamate formations, highlighting its versatility in chemical reactions (Linder, Steurer, & Podlech, 2003). Additionally, the synthesis of diastereoselective and enantioselective compounds, such as 2R-benzyl-5S-tert-butoxycarbonylamino-4R-(tert-butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, demonstrates the compound's application in producing stereocontrolled structures important for medicinal chemistry (Nadin, Lopez, Neduvelil, & Thomas, 2001).
Structural and Conformational Analysis
The crystal structure analysis of derivatives, such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, provides insight into the conformational preferences of these compounds. Such studies are essential for understanding how these molecules might behave in complex biological systems or during chemical synthesis. The findings reveal the impact of N-methylation on peptide conformation, which is crucial for designing peptides with specific biological activities (Jankowska et al., 2002).
Hydrogel Formation for Drug Delivery
The formation of hydrogels from short tripeptide-based amphiphiles incorporating 3-tert-butoxycarbonylamino derivatives illustrates the compound's potential in biomedical applications. These hydrogels can entrap and release therapeutic agents like Vitamin B12 and Doxorubicin in a controlled manner, showing promise for localized cancer therapy. The hydrogelators' non-toxicity and ability to form stable hydrogels under physiological conditions make them excellent candidates for drug delivery systems (Guchhait et al., 2021).
Catalysis and Green Chemistry
The compound's derivatives are also explored in catalysis, such as in N-tert-butoxycarbonylation of amines using environmentally benign catalysts. This application underscores the compound's role in developing more sustainable chemical processes. The efficient and chemoselective transformation of amines into their Boc-protected counterparts without producing side products is crucial for synthesizing complex organic molecules (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
properties
IUPAC Name |
3-(4-ethylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-11-6-8-12(9-7-11)13(10-14(18)19)17-15(20)21-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKDEPPFNRFDFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.